![molecular formula C22H16F3N7O3 B6553783 3-(2-ethoxyphenyl)-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040675-84-0](/img/structure/B6553783.png)
3-(2-ethoxyphenyl)-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities . It has an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could affect its biological activity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures have been studied. For example, triazolopyrimidines have been found to undergo various reactions, including ring fission in warm alkaline solution or dilute sulfuric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could affect its solubility in various solvents .Scientific Research Applications
Potential c-Met Kinase Inhibitor
Compounds bearing a similar structure to the given compound have been studied for their potential as c-Met kinase inhibitors . These compounds were evaluated against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase . The compound with the most potential exhibited excellent anti-tumor activity against these cancer cell lines and possessed superior c-Met kinase inhibition ability at the nanomolar level .
Anti-Gastric Cancer Effect
Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-gastric cancer effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These studies could potentially be applicable to the given compound, given its structural similarity.
Research Use Only
The given compound is listed for research use only . This suggests that it is currently being studied for its potential applications in various fields of scientific research .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-ethoxyphenyl)-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N7O3/c1-2-34-16-9-4-3-8-15(16)32-20-18(28-30-32)21(33)31(12-26-20)11-17-27-19(29-35-17)13-6-5-7-14(10-13)22(23,24)25/h3-10,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUVXYQZVURYTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.